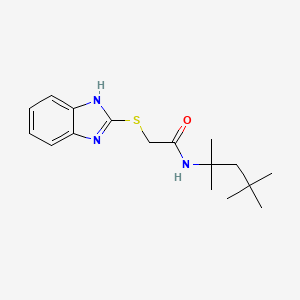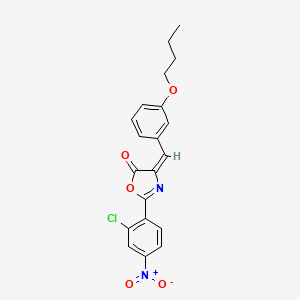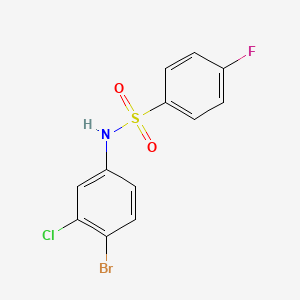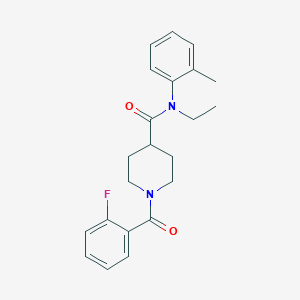![molecular formula C28H18F2N2O B4563005 (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone](/img/structure/B4563005.png)
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Overview
Description
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone is a complex organic compound featuring multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with phenylglyoxal to yield the imidazole core. The final step involves the Friedel-Crafts acylation of the imidazole derivative with 4-fluorobenzoyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its fluorinated aromatic rings enhance its binding affinity to certain enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring plays a crucial role in its activity by facilitating interactions with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)-[4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
- (4-bromophenyl)-[4-[2-(3-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
- (4-iodophenyl)-[4-[2-(3-iodophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Uniqueness
The presence of fluorine atoms in (4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it distinct from its halogenated analogs, which may not exhibit the same level of efficacy or stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F2N2O/c29-23-15-13-21(14-16-23)27(33)20-11-9-19(10-12-20)26-25(18-5-2-1-3-6-18)31-28(32-26)22-7-4-8-24(30)17-22/h1-17H,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKZCKWQRBAWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 3-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4562923.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4562946.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4562969.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4562975.png)


![N,N-DIETHYL-1-({4-[(4-METHOXYPHENYL)AMINO]-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)METHANETHIOAMIDE](/img/structure/B4562995.png)

![2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4563010.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4563025.png)
![(4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4563026.png)

![(4E)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4563033.png)
